molecular formula C16H22N2O4 B5122296 N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

Cat. No. B5122296
M. Wt: 306.36 g/mol
InChI Key: KWXZLWLXGHTZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BVEE and is a member of the family of vinyl ether compounds. BVEE has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of BVEE is not well understood, but it is believed to involve the formation of a covalent bond with a target molecule. BVEE contains a vinyl ether group, which is highly reactive and can undergo addition reactions with various nucleophiles. This reactivity makes BVEE a potential candidate for the development of covalent inhibitors, which can selectively target specific enzymes or proteins.
Biochemical and Physiological Effects:
BVEE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BVEE can inhibit the activity of several enzymes, including proteases and kinases. BVEE has also been shown to have anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. In vivo studies have demonstrated that BVEE can reduce the severity of inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

BVEE has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it can be purified through recrystallization. BVEE is also stable under normal laboratory conditions and can be stored for extended periods. However, BVEE has some limitations for laboratory experiments. It is highly reactive and can undergo addition reactions with various nucleophiles, which can complicate its use in certain experiments.

Future Directions

For the study of BVEE include the development of covalent inhibitors and the synthesis of BVEE-based polymers for various applications.

Synthesis Methods

The synthesis of BVEE involves the reaction of 4-butoxyaniline with 2-chloroethyl vinyl ether in the presence of a base. This reaction results in the formation of BVEE, which can be purified through recrystallization. Other methods of synthesis have also been reported, including the use of different amines and vinyl ethers.

Scientific Research Applications

BVEE has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BVEE is in the field of polymer chemistry. BVEE can be used as a monomer in the synthesis of vinyl ether polymers, which have unique properties such as high reactivity, low toxicity, and good solubility. These properties make vinyl ether polymers suitable for various applications, including drug delivery, tissue engineering, and coatings.

properties

IUPAC Name

N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-5-11-22-14-8-6-13(7-9-14)18-16(20)15(19)17-10-12-21-4-2/h4,6-9H,2-3,5,10-12H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXZLWLXGHTZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide

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